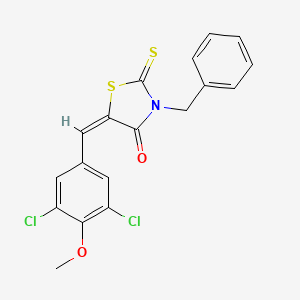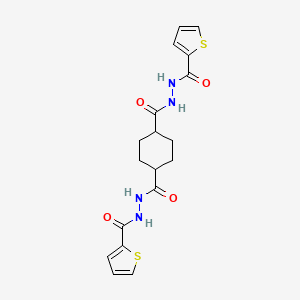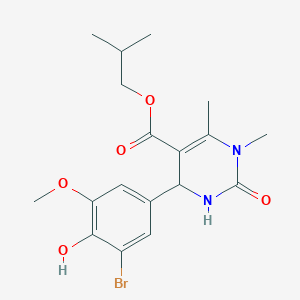![molecular formula C15H14N4O2 B5055398 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a phenyl ring substituted with a pyrazolyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethoxypyrimidine with a suitable phenylpyrazole derivative under acidic or basic conditions. The reaction may require catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, including enzyme inhibition.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl):
Uniqueness
4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methoxy groups and pyrazolyl substitution make it a versatile intermediate for further functionalization and application in various fields.
特性
IUPAC Name |
4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-13-9-14(21-2)18-15(17-13)11-5-3-4-10(8-11)12-6-7-16-19-12/h3-9H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQIDQQZMZXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B5055376.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone](/img/structure/B5055383.png)
![(6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B5055389.png)
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)

![(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5055399.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)
